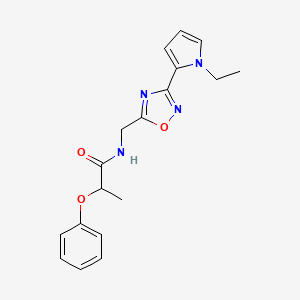

N-(2-((3,4-二氢异喹啉-2(1H)-基)磺酰)乙基)-2,2-二苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

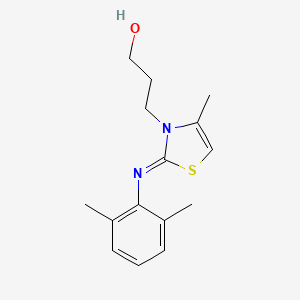

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide is a compound that can be categorized within the family of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The compound's structure suggests it may interact with various biological targets due to the presence of the dihydroisoquinoline moiety and the sulfonyl group.

Synthesis Analysis

The synthesis of related tetrahydroisoquinolines typically involves the condensation of N-sulfonylphenethylamines with aldehydes. For instance, N-sulfonylphenethylamines have been condensed with formaldehyde under mild acidic conditions to yield N-sulfonyl-1,2,3,4-tetrahydroisoquinolines with excellent yields . This method could potentially be adapted for the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system that includes a nitrogen atom. This structure is crucial for the interaction with biological targets. For example, molecular modeling studies have shown that the sulfonamide group in similar compounds can form hydrogen bonds with key amino acids in enzyme active sites . The specific interactions of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide with its biological targets would likely depend on the orientation and electronic properties of its functional groups.

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions, including interactions with enzymes such as phenylethanolamine N-methyltransferase (PNMT). For instance, sulfonamide and sulfone derivatives of tetrahydroisoquinolines have been shown to inhibit PNMT with varying degrees of potency, which is influenced by the presence of specific functional groups and their ability to form favorable interactions with the enzyme . The chemical reactivity of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide would similarly be influenced by its functional groups and their interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinolines, such as solubility, lipophilicity, and stability, are important for their biological activity and pharmacokinetic profile. The introduction of a sulfonyl group can increase lipophilicity, which may enhance the ability of the compound to cross biological barriers like the blood-brain barrier . However, modifications to the sulfonamide group can lead to changes in potency, as seen in the comparison between sulfonamide and sulfone derivatives . The specific properties of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide would need to be empirically determined to fully understand its pharmacological potential.

科学研究应用

神经系统疾病的治疗应用

与"N-(2-((3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-2,2-二苯乙酰胺"结构相关的化合物已被研究用于治疗神经系统疾病。例如,一种新的苯胺喹啉衍生物展示了显著的抗病毒和抗凋亡效果,表明在治疗由日本脑炎病毒引起的严重神经系统疾病日本脑炎中具有治疗效果(Ghosh et al., 2008)。

抗微生物和抗菌剂

类似异喹啉的某些衍生物,如2-磺酰基喹啉酮,已被合成并评估其强大的广谱抗菌活性。这些化合物对临床重要的耐药菌,如甲氧西林耐药金黄色葡萄球菌(MRSA),具有有效性,展示了异喹啉衍生物作为新的抗菌剂的潜力(Hashimoto et al., 2007)。

抗癌活性

研究还集中于合成具有不同基团的磺胺衍生物以探索其细胞毒活性。例如,某些合成的化合物被筛选其对乳腺癌和结肠癌细胞系的抗癌活性,其中一些显示出与已知药物相当的强大活性(Ghorab et al., 2015)。

神经药理学效应

此外,像"2-[(二苯甲基)亚砜基]乙酰胺"(莫达非尼)这样的衍生物已被研究其神经药理学效应。例如,莫达非尼已知调节多巴胺(DAT)和去甲肾上腺素(NET)转运蛋白的活性,为其在增强清醒度和治疗类似嗜睡症等疾病的潜在应用提供了见解(Madras et al., 2006)。

自由基清除和酶抑制

对3,4-二氢异喹啉-3-羧酸衍生物的自由基清除活性和酶抑制潜力的研究已经确定了具有显著活性的化合物。这些化合物可能成为氧化应激相关疾病治疗的候选药物,进一步突显了异喹啉衍生物在药物化学中的多功能性(Solecka et al., 2014)。

未来方向

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c28-25(24(21-10-3-1-4-11-21)22-12-5-2-6-13-22)26-16-18-31(29,30)27-17-15-20-9-7-8-14-23(20)19-27/h1-14,24H,15-19H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREJEXGELHPZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,2-diphenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499326.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)

![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)

![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)